Cas no 1311313-89-9 (N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide)

N-Cyclopropyl-N-(4-formal-1,3-thiazol-2-yl)acetamide is a specialized organic compound featuring a thiazole core functionalized with a cyclopropylacetamide group and an aldehyde moiety. Its structural design offers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the formyl group enables further derivatization through condensation or nucleophilic addition reactions, while the cyclopropyl ring enhances steric and electronic properties, potentially influencing biological activity. This compound is valued for its stability under standard conditions and its compatibility with a range of reaction conditions, making it suitable for use in heterocyclic chemistry and drug discovery. Proper handling and storage are recommended to preserve its reactivity.
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide structure
1311313-89-9 structure
Product Name:N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS No:1311313-89-9
MF:C9H10N2O2S
MW:210.252900600433
CID:4587598
Update Time:2025-10-22

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
    • Inchi: 1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3
    • InChI Key: JKWPJSMCAWSTDD-UHFFFAOYSA-N
    • SMILES: C(N(C1CC1)C1=NC(C=O)=CS1)(=O)C

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A619570-25mg
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9
25mg
$ 70.00 2022-06-07
TRC
A619570-50mg
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9
50mg
$ 95.00 2022-06-07
TRC
A619570-250mg
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9
250mg
$ 365.00 2022-06-07
Enamine
EN300-78040-0.05g
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9 95.0%
0.05g
$101.0 2025-02-22
Enamine
EN300-78040-0.1g
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1311313-89-9 95.0%
0.1g
$152.0 2025-02-22
Enamine
EN300-78040-0.25g
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1311313-89-9 95.0%
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$216.0 2025-02-22
Enamine
EN300-78040-0.5g
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9 95.0%
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$407.0 2025-02-22
Enamine
EN300-78040-1.0g
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
1311313-89-9 95.0%
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$528.0 2025-02-22
Enamine
EN300-78040-2.5g
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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1311313-89-9 95.0%
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$1530.0 2025-02-22

Additional information on N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Research Briefing on N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) in Chemical Biology and Pharmaceutical Applications

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) is a novel thiazole-based compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyclopropyl group, a formyl-substituted thiazole ring, and an acetamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the condensation of cyclopropylamine with 4-formyl-1,3-thiazole-2-carboxylic acid derivatives, followed by acetylation. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug candidate.

In terms of biological activity, preliminary studies have demonstrated that N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide exhibits significant inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This selective inhibition suggests potential applications in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, including the NF-κB pathway, which plays a central role in immune responses and inflammation. Molecular docking studies have provided insights into the binding interactions between N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its target proteins, highlighting the importance of the formyl and cyclopropyl groups in these interactions. These findings are instrumental in guiding the design of more potent analogs.

Recent in vivo studies have evaluated the pharmacokinetic and pharmacodynamic properties of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. Results indicate favorable bioavailability and a relatively long half-life, which are desirable traits for a therapeutic agent. Additionally, toxicity studies have shown that the compound is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. These findings support its potential for further clinical development.

Beyond its anti-inflammatory properties, N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide has also been investigated for its anticancer potential. Preliminary data suggest that it can induce apoptosis in certain cancer cell lines, possibly through the activation of caspase-dependent pathways. Researchers are currently exploring its efficacy in combination with other chemotherapeutic agents to enhance its anticancer effects while minimizing toxicity.

In conclusion, N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 1311313-89-9) represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable candidate for further investigation. Ongoing studies aim to optimize its pharmacological properties and explore its therapeutic potential in various disease models. The continued exploration of this compound may lead to the development of novel drugs with improved efficacy and safety profiles.

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